molecular formula C16H17N5O4S B14935943 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14935943
M. Wt: 375.4 g/mol
InChI Key: BGMBULKPSPZHFL-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzodiazepine core linked to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced through a nucleophilic substitution reaction, often using thiourea derivatives.

    Coupling of the Two Moieties: The final step involves coupling the benzodiazepine and thiadiazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions include oxidized benzodiazepine derivatives, reduced alcohol derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with GABA receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s overall pharmacological profile by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
  • 1H-1,4-Benzodiazepine-3-acetic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, (3S)-

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide apart is the combination of the benzodiazepine and thiadiazole moieties, which may confer unique pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H17N5O4S/c1-25-8-13-20-21-16(26-13)19-12(22)7-6-11-15(24)17-10-5-3-2-4-9(10)14(23)18-11/h2-5,11H,6-8H2,1H3,(H,17,24)(H,18,23)(H,19,21,22)

InChI Key

BGMBULKPSPZHFL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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